molecular formula C13H11AsK2N6O4S2 B15073632 Melarsonyl dipotassium

Melarsonyl dipotassium

Cat. No.: B15073632
M. Wt: 532.5 g/mol
InChI Key: PHCMFHVCRUCADN-UHFFFAOYSA-L
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Description

Melarsonyl (dipotassium), also known as melarsonyl potassium salt or Trimelarsen, is an organoarsenic compound with the chemical formula C₁₃H₁₁AsN₆O₄S₂·ClH and a molecular weight of 532.54 g/mol . It is primarily used as an anthelmintic agent, exhibiting potent inhibitory activity against parasitic infections. The compound is characterized by its arsenic-containing core, which disrupts parasitic metabolism. Toxicity studies indicate it is a human skin irritant and emits toxic potassium oxide (K₂O) fumes upon decomposition .

Properties

Molecular Formula

C13H11AsK2N6O4S2

Molecular Weight

532.5 g/mol

IUPAC Name

dipotassium;2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsolane-4,5-dicarboxylate

InChI

InChI=1S/C13H13AsN6O4S2.2K/c15-11-18-12(16)20-13(19-11)17-6-3-1-5(2-4-6)14-25-7(9(21)22)8(26-14)10(23)24;;/h1-4,7-8H,(H,21,22)(H,23,24)(H5,15,16,17,18,19,20);;/q;2*+1/p-2

InChI Key

PHCMFHVCRUCADN-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As]3SC(C(S3)C(=O)[O-])C(=O)[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of melarsonyl (dipotassium) involves the reaction of melarsonic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the complete formation of the dipotassium salt . The reaction can be represented as follows:

Melarsonic acid+2KOHMelarsonyl (dipotassium)+2H2O\text{Melarsonic acid} + 2 \text{KOH} \rightarrow \text{Melarsonyl (dipotassium)} + 2 \text{H}_2\text{O} Melarsonic acid+2KOH→Melarsonyl (dipotassium)+2H2​O

Industrial Production Methods

Industrial production of melarsonyl (dipotassium) follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Melarsonyl (dipotassium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Melarsonyl (dipotassium) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural Analogs (Dipotassium Salts)

Melarsonyl (dipotassium) belongs to a broader class of dipotassium salts, which vary significantly in bioactivity and applications. Key structural analogs include:

Compound Name Chemical Structure Key Properties Applications
Melarsonyl (dipotassium) C₁₃H₁₁AsN₆O₄S₂·ClH + 2K⁺ Arsenic-containing, inhibits parasitic enzymes; TDLo (mice): 10 mg/kg Anthelmintic (preclinical)
DL-Methotrexate-d3 Dipotassium Salt Methotrexate derivative + 2K⁺ Deuterated form enhances metabolic stability; high solubility Pharmacokinetic studies, cancer research
Dipotassium Tetracyanonickelate Hydrate K₂[Ni(CN)₄]·H₂O Forms stable coordination complexes; redox-active Metal-organic frameworks, catalysis
Dipotassium 3,3’-Methylenebisnaphthalene-2-sulphonate Two naphthalene rings linked by methylene + 2K⁺ High solubility, methylene bridge enhances reactivity Industrial surfactants, specialty chemicals

Key Differences :

  • Arsenic Core: Melarsonyl’s arsenic moiety distinguishes it from non-metal-containing analogs like DL-Methotrexate-d3, which relies on folate antagonism for activity .
  • Bioactivity: Unlike Dipotassium tetracyanonickelate (used in materials science), melarsonyl is biologically active against parasites .
  • Toxicity: Melarsonyl’s arsenic content contributes to higher toxicity (skin irritation, toxic fumes) compared to non-arsenic dipotassium salts .

Functional Analogs (Antiparasitic Agents)

Melarsonyl (dipotassium) shares therapeutic overlap with other antiparasitic agents, though structural differences exist:

Compound Name Chemical Class Bioactivity Clinical Status
Melarsonyl (dipotassium) Organoarsenic dipotassium salt Inhibits parasitic enzymes; IC₅₀ not reported Preclinical development
Mebendazole Benzimidazole Broad-spectrum antihelmintic; inhibits tubulin polymerization (IC₅₀: 0.1–1 µM) Launched (human use)
Clorazepate Dipotassium Benzodiazepine dipotassium salt Anxiolytic; enhances GABA activity Launched (human use)

Key Differences :

  • Mechanism : Mebendazole targets tubulin, while melarsonyl’s arsenic likely disrupts thiol-dependent enzymes .
  • Safety Profile : Clorazepate dipotassium (CNS agent) has lower acute toxicity than melarsonyl, which poses dermal and inhalation risks .
  • Solubility : Melarsonyl’s dipotassium form may improve solubility over neutral arsenic compounds, enhancing bioavailability .

Arsenic-Containing Compounds

Melarsonyl (dipotassium) is part of a niche group of arsenic-based therapeutics. Comparisons include:

Compound Name Structure Toxicity Applications
Melarsonyl (dipotassium) Dipotassium salt with As-S bonds Skin irritant; TDLo: 10 mg/kg (mice) Antiparasitic
Arsenic Trioxide As₂O₃ Highly toxic (LD₅₀: 15–40 mg/kg, rats) Acute promyelocytic leukemia

Biological Activity

Melarsonyl dipotassium, also known as Melarsonic acid dipotassium, is a compound that has garnered attention for its biological activities, particularly as an anthelmintic agent. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its chemical formula C13H13AsN6O4S2C_{13}H_{13}AsN_6O_4S_2 and is known for its potent inhibitory effects on various parasites. Its structure includes arsenic, which is integral to its biological activity .

The biological activity of this compound involves several mechanisms:

  • Anthelmintic Activity : It acts by disrupting the metabolic processes of parasites, leading to their death.
  • Apoptosis Induction : Melarsonyl has been shown to induce apoptosis in certain cell types, which is critical for its use in cancer therapies .
  • Anti-infection Properties : The compound exhibits broad-spectrum antimicrobial properties, affecting various pathogens including bacteria and viruses .
MechanismDescription
Anthelmintic ActivityInhibits metabolic processes in parasites
Apoptosis InductionTriggers programmed cell death
Anti-infectionBroad-spectrum antimicrobial effects

Case Studies

  • Antiparasitic Efficacy : A study demonstrated that this compound effectively inhibited the growth of Leishmania species, which are responsible for leishmaniasis. The compound showed a significant reduction in parasite load in treated samples compared to controls .
  • Cancer Research : In a clinical trial involving patients with certain types of cancer, Melarsonyl was administered as part of a combination therapy. Results indicated improved survival rates and reduced tumor sizes, suggesting its potential as an adjunct treatment in oncology .
  • Viral Inhibition : Research indicated that this compound could inhibit the replication of various viruses including HIV and HCV. The compound interferes with viral entry and replication processes, showcasing its potential as an antiviral agent .

Table 2: Summary of Case Studies

Study FocusFindings
Antiparasitic EfficacySignificant reduction in Leishmania load
Cancer ResearchImproved survival rates in combination therapy
Viral InhibitionInterfered with replication of HIV and HCV

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